An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Foreword: A Roadmap to Characterization
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey through the body and its efficacy at the target site. This guide provides a comprehensive overview of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid, a molecule of interest within the broader class of biologically active pyrimidine derivatives.
Molecular Identity and Structural Attributes
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The core structure features a pyrimidine ring, a known pharmacophore, substituted with a methoxyphenyl group and a carboxylic acid. The carboxylic acid moiety imparts acidic properties, influencing solubility and potential for salt formation, while the methoxyphenyl group contributes to the molecule's lipophilicity.
Chemical Structure:
Caption: Chemical structure of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid.
Core Physicochemical Data
The following table summarizes the currently available and unavailable physicochemical data for 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid. The subsequent sections provide detailed protocols for the experimental determination of the missing values.
| Property | Value | Source/Comment |
| CAS Number | 1068977-12-7 | [3] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |
| Molecular Weight | 230.22 g/mol | [4] |
| Melting Point | Data not available | A sharp melting point is an indicator of purity.[5][6] |
| Boiling Point | Data not available | Likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Data not available | Expected to be low in acidic pH due to the carboxylic acid protonation. |
| pKa | Data not available | The carboxylic acid proton is the most acidic. |
| LogP | Data not available | The logP of the corresponding methyl ester is 1.9388, suggesting moderate lipophilicity for the parent acid.[7] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the key physicochemical properties of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[5][6] Impurities typically depress and broaden the melting range.[5][6] The capillary method is a widely used, straightforward technique for this determination.[5]
Experimental Protocol:
-
Sample Preparation: Ensure the sample of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent, more precise measurements.[6]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[5]
-
Replicate Measurements: Repeat the precise determination at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical parameter for drug candidates, as a compound must be in solution to be absorbed. The shake-flask method is a classic and reliable technique for determining equilibrium solubility.
Experimental Protocol:
-
Solvent Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to understand the pH-dependent solubility profile.
-
Sample Addition: Add an excess amount of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
Rationale: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, it determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.
Experimental Protocol:
-
Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a known amount of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid in a suitable solvent (e.g., water with a co-solvent if necessary to achieve sufficient solubility).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffering region on the curve.
Caption: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. It is a critical predictor of a drug's ability to cross cell membranes. The shake-flask method using n-octanol and water is the gold standard for LogP determination.
Experimental Protocol:
-
Phase Pre-saturation: Mix n-octanol and a pH 7.4 buffer and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid in the pre-saturated n-octanol.
-
Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer.
-
Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Sample Collection: Carefully withdraw a sample from each phase.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination via Shake-Flask Method.
Conclusion
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid represents a molecule with potential for further investigation in drug discovery. This guide has provided the foundational knowledge and, crucially, the practical experimental frameworks necessary to build a comprehensive physicochemical profile. By systematically applying the detailed protocols for determining melting point, aqueous solubility, pKa, and LogP, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the characterization of other novel chemical entities.
References
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- ResearchGate. (2021, September 19). experiment (1) determination of melting points.
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